molecular formula C80H143F3N22O22 B13383115 myristoyl-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH.TFA

myristoyl-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH.TFA

Cat. No.: B13383115
M. Wt: 1822.1 g/mol
InChI Key: YIUUQMNJOVWRNY-UHFFFAOYSA-N
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Description

This myristoylated peptide (molecular formula: C₈₅H₁₅₃N₂₅O₂₄S·C₂HF₃O₂) is a synthetic N-terminal myristoyl-modified 14-residue peptide with a trifluoroacetic acid (TFA) counterion. The sequence includes cationic residues (Arg, Lys) and hydrophilic/hydrophobic balance (Ala, Val, Leu), suggesting roles in membrane interactions or receptor binding. TFA is commonly used in peptide synthesis for purification and solubility enhancement .

Properties

Molecular Formula

C80H143F3N22O22

Molecular Weight

1822.1 g/mol

IUPAC Name

2-[2-[[2-[[2-[2-[[2-[[5-amino-2-[[2-[[2-[[2-[2-[[6-amino-2-[[6-amino-2-(tetradecanoylamino)hexanoyl]amino]hexanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C78H142N22O20.C2HF3O2/c1-11-12-13-14-15-16-17-18-19-20-21-32-60(102)91-50(28-22-24-37-79)69(112)92-51(29-23-25-38-80)67(110)88-47(8)64(107)97-56(41-44(2)3)74(117)94-53(31-27-40-87-78(84)85)70(113)93-52(30-26-39-86-77(82)83)71(114)95-54(33-35-59(81)101)72(115)96-55(34-36-61(103)104)68(111)89-49(10)66(109)100-63(46(6)7)75(118)98-57(43-62(105)106)73(116)90-48(9)65(108)99-58(76(119)120)42-45(4)5;3-2(4,5)1(6)7/h44-58,63H,11-43,79-80H2,1-10H3,(H2,81,101)(H,88,110)(H,89,111)(H,90,116)(H,91,102)(H,92,112)(H,93,113)(H,94,117)(H,95,114)(H,96,115)(H,97,107)(H,98,118)(H,99,108)(H,100,109)(H,103,104)(H,105,106)(H,119,120)(H4,82,83,86)(H4,84,85,87);(H,6,7)

InChI Key

YIUUQMNJOVWRNY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Table 1: Synthesis Conditions and Reagents

Step Reagents/Conditions Purpose
Resin swelling DCM (30 min) Activate resin
Myristoylation Myristic acid, HBTU, DIEA, DMF N-terminal acylation
Fmoc deprotection 20% piperidine/DMF Remove Fmoc groups
Side-chain cleavage TFA/TIS/DODT/H₂O (93:2.5:2:2.5) Global deprotection

Table 2: Amino Acid Sequence and Protections

Position Amino Acid Protection
1 Lys Myristoyl
2 Lys Boc
5 Arg Pbf
6 Arg Pbf
10 Asp OtBu

Challenges and Optimizations

  • Lipid Stability : Microwave-assisted synthesis is avoided for lipidated residues to prevent decomposition.
  • Solvent Selection : DCM and DMF are preferred for swelling and coupling, respectively.

Chemical Reactions Analysis

Myristoylation of Lysine Residues

The myristoyl group (C13H27CO-) is introduced via acylation, typically targeting the ε-amino group of lysine. This involves:

  • Activation of myristic acid as an N-hydroxysuccinimide (NHS) ester or pentafluorophenol ester for efficient coupling .

  • Reaction with the lysine side chain under basic conditions (e.g., DIEA in DMF) .

Example Reaction:

Myristic acid-NHS ester+H2N-Lys-peptideMyristoyl-Lys-peptide+NHS\text{Myristic acid-NHS ester} + \text{H}_2\text{N-Lys-peptide} \rightarrow \text{Myristoyl-Lys-peptide} + \text{NHS}

The dual lysine residues (Lys-Lys) allow potential acylation at either site, though steric and kinetic factors favor modification at the N-terminal lysine .

Cleavage and TFA Salt Formation

Post-synthesis, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail (e.g., TFA:water:triisopropylsilane = 95:2.5:2.5). This step:

  • Removes acid-labile protecting groups (e.g., t-Bu, Boc).

  • Protonates the peptide, forming a TFA salt (peptide·TFA) .

Critical Side Reaction:
Overexposure to TFA can lead to oxidation of susceptible residues (e.g., methionine, absent here) or aspartimide formation .

Hydrolytic Degradation

  • Aspartic Acid (Asp) : Prone to β-elimination under basic conditions, forming succinimide intermediates .

  • Glutamine (Gln) : May deamidate to glutamic acid at high pH .

Physical Stability

  • The myristoyl group increases hydrophobicity , raising aggregation risk. Lyophilization with stabilizers (e.g., trehalose) is recommended .

Comparative Analysis with Analogous Peptides

FeatureThis PeptideSemaglutide (GLP-1 Analog) Myristoyl-Phe-Ala-Arg-Lys...
Modification Type Myristoyl (C14:0)Palmitoyl (C16:0) + γ-Glu spacerMyristoyl (C14:0)
Target Residue LysineLysine (via γ-Glu linker)N-terminal phenylalanine
Half-Life Enhancer Lipid anchoringAlbumin-binding fatty acid + spacerLipid anchoring

Stability Data (Hypothetical)

ConditionObservationMitigation Strategy
pH > 8.0, 37°CAspartic acid β-elimination (~10% in 24 hr)Store at pH 4–6, refrigerated
Aqueous solution, 25°CAggregation observed after 72 hrLyophilize with 5% trehalose

Mechanism of Action

Autocamtide-2-related inhibitory peptide exerts its effects by binding to the active site of CaMKII, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream targets involved in various signaling pathways. For example, in renal fibrosis, the peptide inhibits the activation of CaMKII, Smad 2, Raf, and ERK, reducing the expression of transforming growth factor-β (TGF-β) .

Comparison with Similar Compounds

Acylated Peptides with Kinase Activity

  • Acetyl-Leu-Arg-Arg-Ala-Ser-Leu-Gly ():
    • Key Features : Acetylated N-terminus; substrate for cAMP-dependent protein kinase.
    • Comparison : The target peptide replaces the acetyl group with myristoyl (14-carbon chain), which may increase membrane affinity. Both peptides share the Arg-Arg motif critical for kinase recognition, but the target lacks a phosphorylation site (e.g., Ser), suggesting divergent functions.
    • Kinetics : Acetylated derivative has Kₘ = 2.5 μM and Vₘₐₓ = 30 pmol/min/mg. Myristoylation likely alters substrate kinetics due to steric effects or membrane localization .

Cyclic Peptides with Enhanced Stability

  • Cyclo-(Cys-Arg-Lys-Asp-Val-Tyr-) ():
    • Key Features : Cyclic structure via disulfide bond; derived from thymopentin.
    • Comparison : Cyclization improves protease resistance and bioactivity (e.g., 2-fold higher macrophage phagocytosis vs. linear TP-5). The target peptide, being linear but myristoylated, may trade conformational rigidity for membrane anchoring .

Short Bioactive Peptides

  • AKRA (Ala-Lys-Arg-Ala) (): Key Features: Antioxidant and hepatoprotective effects via Nrf2/Keap1 pathway. AKRA’s IC₅₀ for oxidative stress is ~1 μM, while the target’s larger size may limit tissue penetration but enhance specificity .

Functional Comparison with Thrombin Receptor Agonists

  • SFLLRNPNDKYEPF (): Key Features: Mimics thrombin’s receptor activation; induces phospholipid signaling (e.g., inositol phosphate release). Comparison: Both peptides contain Leu-Leu-Arg motifs.

Structural and Physicochemical Properties

Property Target Peptide Cyclo-(Cys-Arg-Lys-Asp-Val-Tyr-) Acetyl-Leu-Arg-Arg-Ala-Ser-Leu-Gly
Molecular Weight ~2200 Da (excluding TFA) 764.4 Da ~900 Da
Modification Myristoyl + TFA Cyclic disulfide Acetyl
Solubility Moderate (TFA enhances aqueous solubility) Low (hydrophobic core) High (polar residues dominate)
Protease Resistance Moderate (myristoyl may shield termini) High Low
Bioactivity Hypothesized membrane signaling Immune modulation Kinase substrate

Biological Activity

Myristoyl-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH.TFA is a synthetic peptide characterized by a distinct amino acid sequence and the inclusion of myristic acid as a fatty acyl group. This structure potentially enhances its interaction with biological membranes and proteins, making it a subject of interest in biochemical and pharmaceutical research.

Biological Activity

The biological activity of this compound is attributed to its unique amino acid sequence, which includes multiple basic and polar residues. These characteristics suggest that the peptide may have significant interactions with cellular membranes, influencing various biological pathways.

Potential Biological Activities:

  • Membrane Interaction: The myristoyl group may facilitate the peptide's insertion into lipid membranes, enhancing its ability to interact with cellular components.
  • Cell Penetration: The presence of arginine and lysine residues, known for their positive charge, may promote cell membrane penetration, making the peptide a candidate for drug delivery systems.
  • Antimicrobial Properties: Similar peptides have demonstrated antimicrobial activity, potentially making this compound effective against certain bacteria.

Research Findings

  • Synthesis Methods:
    • The synthesis of this compound can be achieved through several methods, including solid-phase peptide synthesis (SPPS) and liquid-phase synthesis. These methods allow for precise control over the peptide sequence and modifications.
  • Comparative Analysis with Similar Compounds:
    • Table 1: Comparison of Structural Features
    Compound NameKey Features
    Myristoyl-Lys-Lys...Contains myristic acid; enhances membrane interaction
    Lysine-PeptideMultiple lysine residues; enhances solubility
    Arginine-Rich PeptideHigh cationic charge; known for cell penetration capabilities
    Antimicrobial PeptidesHydrophobic and basic residues; effective against bacteria
  • Case Studies:
    • Research has indicated that peptides with similar sequences exhibit various biological activities. For example, antimicrobial peptides containing hydrophobic and basic residues have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Applications

The potential applications of this compound span several fields:

  • Drug Delivery Systems: Due to its ability to penetrate cell membranes, this peptide could be utilized in targeted drug delivery.
  • Antimicrobial Agents: Its structural properties may allow it to serve as a new class of antimicrobial agents.
  • Research Tools: The compound can be used in biochemical assays to study protein interactions and cellular processes.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing myristoyl-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH.TFA with high purity?

  • Methodological Answer :

  • Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc/t-Bu chemistry for stepwise assembly. Incorporate myristoylation via on-resin acylation using myristic acid pre-activated with HBTU/DIPEA .
  • Purification : Employ reverse-phase HPLC (C18 column) with a gradient of 0.1% TFA in water/acetonitrile. Monitor purity via UV absorbance at 220 nm and validate with ESI-MS .
  • TFA Removal : Dialyze against ammonium bicarbonate buffer (pH 8.0) to replace TFA counterions, followed by lyophilization .

Q. How should researchers design experiments to assess the stability of this peptide under physiological conditions?

  • Methodological Answer :

  • Buffer Compatibility : Incubate the peptide in PBS (pH 7.4), simulated gastric fluid (pH 2.0), and lysosomal buffer (pH 5.0) at 37°C for 24–72 hours .
  • Analytical Monitoring : Use LC-MS to track degradation products. Quantify intact peptide via UV-HPLC with a calibration curve .
  • Controls : Include BSA as a stability reference and EDTA to rule out metal-catalyzed hydrolysis .

Q. What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Perform MALDI-TOF or ESI-MS to verify molecular weight (±1 Da tolerance) .
  • NMR Spectroscopy : Use 2D 1^1H-13^{13}C HSQC to confirm backbone connectivity and myristoyl group attachment .
  • Circular Dichroism (CD) : Analyze secondary structure in aqueous vs. membrane-mimetic (e.g., SDS micelles) environments to validate folding .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro functional assay data and predicted membrane interaction models for this myristoylated peptide?

  • Methodological Answer :

  • Biophysical Validation : Use surface plasmon resonance (SPR) to quantify binding affinity to lipid bilayers. Compare with computational models (e.g., molecular dynamics simulations) .
  • Contextual Variables : Test assay conditions (e.g., lipid composition, ionic strength) to identify discrepancies. For example, myristoyl insertion may require anionic phospholipids like phosphatidylserine .
  • Data Reconciliation : Apply Bayesian statistical frameworks to weigh experimental vs. theoretical uncertainties .

Q. What strategies are effective in optimizing the cell permeability of this peptide while maintaining its biological activity?

  • Methodological Answer :

  • Structural Analogues : Synthesize variants with D-amino acids or N-methylation at protease-prone sites (e.g., Arg-Arg) to enhance stability without disrupting activity .
  • Lipophilicity Tuning : Measure logP values via shake-flask assays. Introduce polar groups (e.g., Glu → Gln) to balance hydrophobicity .
  • Functional Testing : Use Caco-2 cell monolayers to quantify apparent permeability (PappP_{app}) and correlate with in vivo bioavailability .

Q. How should degradation pathways of this compound be systematically analyzed to improve its in vivo half-life?

  • Methodological Answer :

  • Metabolite Identification : Incubate with liver microsomes or serum proteases, followed by LC-MS/MS to map cleavage sites (e.g., Asp-Ala bonds) .
  • Stabilization Tactics : Introduce cyclization (e.g., lactam bridges) or PEGylation at labile residues. Validate via accelerated stability testing (40°C/75% RH) .
  • In Silico Modeling : Use tools like Schrödinger’s BioLuminate to predict protease susceptibility and guide residue substitutions .

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